2-hydrazino-1-propyl-1H-benzimidazole
Overview
Description
2-Hydrazino-1-propyl-1H-benzimidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antitumor, antimicrobial, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazino-1-propyl-1H-benzimidazole typically involves the reaction of 1-propyl-1H-benzimidazole with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-1-propyl-1H-benzimidazole undergoes various chemical reactions, including:
Cyclization: It can react with β-diketones to form pyrazolyl benzimidazoles.
Condensation: It can form hydrazones when reacted with aldehydes or ketones.
Common Reagents and Conditions
Cyclization: Neutral or acidic media are commonly used.
Condensation: Typically involves aldehydes or ketones as reactants.
Major Products
Pyrazolyl benzimidazoles: Formed through cyclization reactions.
Hydrazones: Formed through condensation reactions.
Scientific Research Applications
2-Hydrazino-1-propyl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-hydrazino-1-propyl-1H-benzimidazole is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, benzimidazoles are known to inhibit microtubule formation, which can disrupt cell division and lead to cell death. This property is particularly relevant in the context of its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-2-hydrazino-1H-benzimidazole: Similar in structure but with a butyl group instead of a propyl group.
2-Hydrazino-1H-benzimidazole: Lacks the propyl group, making it structurally simpler.
Uniqueness
2-Hydrazino-1-propyl-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
(1-propylbenzimidazol-2-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-2-7-14-9-6-4-3-5-8(9)12-10(14)13-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBLYFQPJPCKKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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